(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine
Description
(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine is a substituted methanamine derivative featuring two aromatic rings. Its molecular formula is C₁₄H₁₁ClF₃N, with a monoisotopic mass of 285.05322 Da . Structurally, it consists of:
- A 4-chlorophenyl group (para-chloro-substituted benzene).
- A 3-chloro-4-(trifluoromethyl)phenyl group (meta-chloro and para-trifluoromethyl-substituted benzene).
The compound's SMILES string, C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)C(F)(F)F, highlights the central methanamine carbon bonded to both aromatic rings . The hydrochloride salt form is commercially available, as indicated by multiple suppliers in China and India .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19/h1-7,13H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIIGRFNKRAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine, also known as CHMFL-KIT-64, has garnered significant attention in recent years due to its potential therapeutic applications, particularly as a c-KIT kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine and trifluoromethyl groups which enhance its biological properties.
- Molecular formula: C15H13ClF3N
- CAS Number: 2243515-36-6
CHMFL-KIT-64 acts primarily as a c-KIT kinase inhibitor , targeting the c-KIT receptor tyrosine kinase involved in cell signaling pathways that regulate cell growth and differentiation. This inhibition is crucial for treating conditions such as gastrointestinal stromal tumors (GISTs), especially those resistant to traditional therapies like imatinib.
Biological Activity
-
Potency Against c-KIT Mutants:
- CHMFL-KIT-64 exhibits single-digit nanomolar potency against wild-type c-KIT and various drug-resistant mutants, including T670I and D820G .
- The compound's efficacy extends to most gain-of-function mutations within the juxtamembrane domain and the ATP binding pocket, making it a promising candidate for GIST treatment .
-
Pharmacokinetics:
- In vivo studies demonstrate favorable pharmacokinetic profiles across multiple species (mice, rats, dogs), indicating good absorption, distribution, metabolism, and excretion properties .
- The compound shows significant antitumor efficacy in mouse models harboring c-KIT mutations, suggesting its potential for clinical application in resistant cases .
Case Studies
Case Study 1: Efficacy in GIST Models
- A study investigated the effects of CHMFL-KIT-64 on mice with implanted GIST tumors expressing c-KIT mutations. Results indicated a marked reduction in tumor size compared to control groups treated with imatinib alone.
Case Study 2: Resistance Mechanisms
- Another study focused on the resistance mechanisms of c-KIT mutants against conventional therapies. CHMFL-KIT-64 demonstrated superior efficacy in overcoming resistance compared to existing treatments, highlighting its potential role in combination therapies .
Data Table: Comparative Potency of c-KIT Inhibitors
| Compound Name | Potency (nM) | Target Mutation | Efficacy in Vivo |
|---|---|---|---|
| Imatinib | ~1000 | Wild-type | Moderate |
| CHMFL-KIT-64 | <10 | T670I | High |
| CHMFL-KIT-64 | <10 | D820G | High |
| Other Inhibitors | Varies | Various | Low to Moderate |
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
(a) (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1810074-87-3)
- Similarity : 0.89 .
- Key Differences :
- Backbone : Ethanamine (two-carbon chain) vs. methanamine.
- Substituents : Single aromatic ring with 3-Cl and 4-CF₃ groups.
- Impact : The additional methylene group may alter steric bulk and binding interactions in biological systems.
(b) (2-Chloro-3-(trifluoromethyl)phenyl)methanamine (CAS 39226-96-5)
- Similarity : 0.78 .
- Key Differences :
- Substituents : 2-Cl and 3-CF₃ on a single aromatic ring.
- Impact : The ortho-chloro substituent increases steric hindrance compared to the meta-chloro in the target compound.
(c) (4-Chloro-3-fluorophenyl)(phenyl)methanamine (CAS 1702821-28-0)
- Key Differences :
- Properties : Density = 1.244 g/cm³; pKa = 7.54; Boiling Point = 337.2°C .
- Impact : Fluorine's electronegativity may enhance polarity compared to chlorine.
Analogs with Modified Aromatic Systems
(a) [3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine
- Structure : Features a methoxy group at the 2-position and CF₃ at the 5-position on the second aromatic ring .
(b) [4-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride (CAS 1185138-23-1)
- Structure : Replaces one benzene ring with a pyridine ring (nitrogen-containing aromatic system) .
- Impact : Pyridine's basicity and electronic effects differ from benzene, influencing receptor interactions.
Physicochemical and Commercial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
